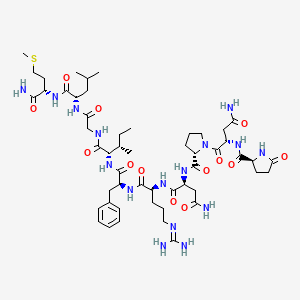

Phyllomedusin

Description

Properties

CAS No. |

26145-48-2 |

|---|---|

Molecular Formula |

C52H82N16O13S |

Molecular Weight |

1171.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |

InChI |

InChI=1S/C52H82N16O13S/c1-6-28(4)42(50(80)59-26-41(72)61-33(22-27(2)3)46(76)62-30(43(55)73)18-21-82-5)67-48(78)34(23-29-12-8-7-9-13-29)64-44(74)31(14-10-19-58-52(56)57)63-47(77)35(24-38(53)69)65-49(79)37-15-11-20-68(37)51(81)36(25-39(54)70)66-45(75)32-16-17-40(71)60-32/h7-9,12-13,27-28,30-37,42H,6,10-11,14-26H2,1-5H3,(H2,53,69)(H2,54,70)(H2,55,73)(H,59,80)(H,60,71)(H,61,72)(H,62,76)(H,63,77)(H,64,74)(H,65,79)(H,66,75)(H,67,78)(H4,56,57,58)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,42-/m0/s1 |

InChI Key |

GGIXGYYACCFXOQ-GUXVTFBTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C3CCC(=O)N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Enduring Scientific Interest of Phyllomedusin: A Tachykinin Peptide from the Amazon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered in 1970 by Anastasi and Erspamer from the skin secretion of the Giant Monkey Frog, Phyllomedusa bicolor, Phyllomedusin is a decapeptide that has since been a subject of significant scientific inquiry. As a member of the tachykinin family of neuropeptides, it exhibits potent biological activities, primarily through its high affinity for the neurokinin 1 (NK1) receptor. Its effects on smooth muscle contraction, blood pressure regulation, and fluid balance have made it a valuable pharmacological tool and a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, including detailed experimental protocols, quantitative biological data, and an elucidation of its signaling pathway.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work of Italian scientist Vittorio Erspamer and his colleagues in the mid-20th century. Their systematic investigation of bioactive compounds from the skin of amphibians unveiled a treasure trove of novel peptides with diverse pharmacological actions.

In 1970, Anastasi and Erspamer reported the isolation and characterization of a new polypeptide from the skin of the South American frog, Phyllomedusa bicolor. They named this decapeptide "this compound." Their initial studies revealed its potent effects on smooth muscle and its hypotensive properties, classifying it as a tachykinin, a family of peptides that share a common C-terminal sequence and elicit rapid contractions in smooth muscle preparations. The primary amino acid sequence of this compound was determined to be pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[1]

Subsequent research by Erspamer's group and others further elucidated the pharmacological profile of this compound, confirming its high affinity and agonist activity at the NK1 receptor.[2] This receptor is the primary target for the endogenous mammalian tachykinin, Substance P, which is involved in a wide range of physiological processes including pain transmission, inflammation, and neuroregulation. The discovery of this compound provided a new tool to probe the function of the NK1 receptor and spurred interest in the therapeutic potential of targeting this system.

Physicochemical and Pharmacological Properties

This compound is a relatively small peptide with a molecular weight of approximately 1170.5 Da. Its structure, with a pyroglutamyl residue at the N-terminus and an amidated C-terminus, is a common feature of many bioactive peptides, conferring resistance to degradation by exopeptidases.

Data Presentation: Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Reference |

| Concentration in 'Sapo' Secretion | ~2.2% of peptide content | Phyllomedusa bicolor | Erspamer et al., 1993 |

| Hypotensive Effect (Threshold Dose) | 15-20 µg/kg (s.c.) | Dog | Erspamer et al., 1993 |

| Hypotensive Effect (Threshold Dose) | 0.5 µg/kg (s.c.) | Rat | Erspamer et al., 1993 |

Note: EC50 and Ki values for this compound are not consistently reported in the readily available literature. The data presented here is based on in vivo studies and analysis of the crude secretion.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been instrumental in the study of this compound.

Peptide Isolation and Purification from Phyllomedusa bicolor Skin Secretion

The original method for isolating this compound, as would have been employed by Anastasi and Erspamer, involved a multi-step process of extraction and chromatography. While the exact details from their 1970 paper are not widely available, a general protocol based on common practices for peptide isolation from amphibian skin is outlined below.

Workflow for this compound Isolation

References

An In-depth Technical Guide to the Biological Functions of Phyllomedusin as a Tachykinin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phyllomedusin, a decapeptide isolated from the skin of the Amazonian frog Phyllomedusa bicolor, is a member of the tachykinin family of neuropeptides. Tachykinins are characterized by a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, which is crucial for their biological activity. This compound exerts its effects primarily through the activation of the neurokinin 1 (NK1) receptor, a G protein-coupled receptor (GPCR). This activation initiates a well-defined signaling cascade, leading to a variety of physiological responses, most notably smooth muscle contraction, vasodilation, and increased glandular secretions. This technical guide provides a comprehensive overview of the biological functions of this compound, its mechanism of action, and detailed protocols for key experimental assays used in its characterization.

Introduction to this compound and the Tachykinin System

This compound is a non-mammalian tachykinin with the amino acid sequence pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH₂.[1] It belongs to a large family of peptides that includes the mammalian tachykinins Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB).[2] These peptides are known for their rapid stimulant effects on smooth muscle tissues.[3]

The biological effects of tachykinins are mediated by three distinct neurokinin receptors: NK1, NK2, and NK3.[2] These receptors are members of the rhodopsin-like family of GPCRs.[4] While there is some cross-reactivity, each receptor subtype exhibits a preferential affinity for a specific endogenous ligand:

-

NK1 Receptor: Highest affinity for Substance P.

-

NK2 Receptor: Highest affinity for Neurokinin A.

-

NK3 Receptor: Highest affinity for Neurokinin B.

Pharmacological studies have identified this compound as a selective agonist for the NK1 receptor.[1] Although its affinity for the NK1 receptor is reported to be lower than that of Substance P, it is a potent agonist capable of eliciting characteristic tachykinin responses.[1]

Molecular Mechanism of Action: The NK1 Receptor Signaling Pathway

As a Gq protein-coupled receptor, the activation of the NK1 receptor by this compound initiates a well-characterized intracellular signaling cascade.[3][4]

-

Receptor Activation: this compound binds to the extracellular domain of the NK1 receptor, inducing a conformational change.

-

G Protein Coupling: This conformational change facilitates the coupling and activation of a heterotrimeric G protein of the Gαq/11 family. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺ levels, activates Protein Kinase C (PKC).

-

Cellular Response: The increase in intracellular Ca²⁺ and the activation of PKC lead to a cascade of downstream phosphorylation events, culminating in various cellular responses such as smooth muscle contraction, secretion, and vasodilation.[3]

References

The Role of Phyllomedusin in Amphibian Skin Secretions: A Technical Guide for Researchers

An in-depth examination of the structure, function, and physiological effects of the tachykinin peptide, Phyllomedusin, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its biological significance and methodologies for its study.

Introduction

Amphibian skin is a rich source of bioactive peptides with diverse pharmacological activities. Among these, this compound, a decapeptide belonging to the tachykinin family, has garnered significant interest due to its potent effects on various physiological systems. First isolated from the skin of the Giant Leaf Frog (Phyllomedusa bicolor), this peptide shares a conserved C-terminal sequence with other tachykinins, enabling it to interact with neurokinin (NK) receptors in mammals.[1] This guide provides a detailed overview of this compound, its mechanism of action, and the experimental protocols used for its characterization, aimed at facilitating further research and potential therapeutic applications.

Molecular Profile of this compound

This compound is a decapeptide with the amino acid sequence pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[2] Its molecular weight is approximately 1171.41 g/mol .[2][3] The N-terminal pyroglutamic acid (pGlu) and the C-terminal amidation are common features of many bioactive peptides, contributing to their stability and activity.

Mechanism of Action: The Tachykinin NK1 Receptor Signaling Pathway

This compound exerts its biological effects primarily through the activation of the neurokinin 1 receptor (NK1R), a G protein-coupled receptor (GPCR).[4][5] The binding of this compound to the NK1 receptor initiates a cascade of intracellular events mediated by the Gq alpha subunit of the heterotrimeric G protein.[4]

Upon activation, the Gq alpha subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8][9][10][11][12][13] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][14] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[6][7]

References

- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 2. genprice.com [genprice.com]

- 3. This compound peptide [novoprolabs.com]

- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. fiveable.me [fiveable.me]

- 8. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 9. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. varsitytutors.com [varsitytutors.com]

- 14. Unit [sivabio.50webs.com]

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the pharmacological properties of phyllomedusin, a naturally occurring tachykinin peptide, and its relationship with other key tachykinin family members, including Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathway, offering a valuable resource for those engaged in tachykinin receptor research and drug development.

Introduction to this compound and the Tachykinin System

This compound is a decapeptide originally isolated from the skin of the Amazonian leaf frog, Phyllomedusa bicolor.[1] Its amino acid sequence is pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2.[1] It belongs to the tachykinin family of peptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2, crucial for their biological activity.[2] Tachykinins, including the mammalian peptides Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), are involved in a wide array of physiological processes, such as smooth muscle contraction, vasodilation, inflammation, and pain transmission.[3][4]

These peptides exert their effects by interacting with three main types of G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[3] While SP is the preferred endogenous ligand for the NK1 receptor, NKA for the NK2 receptor, and NKB for the NK3 receptor, there is a degree of cross-reactivity among these peptides and receptors. This compound is recognized as a potent agonist with a high affinity for the NK1 receptor.[1]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and related tachykinin peptides for the NK1 receptor. This data is essential for understanding the selectivity and potency of these ligands.

| Peptide | Receptor | Binding Affinity (Ki) [nM] | Reference |

| This compound | NK1 | [Data not explicitly found in searches] | |

| Substance P | NK1 | [Data not explicitly found in searches] | |

| Neurokinin A | NK1 | [Data not explicitly found in searches] | |

| Neurokinin B | NK1 | [Data not explicitly found in searches] |

| Peptide | Functional Assay | Potency (EC50) [nM] | Reference |

| This compound | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] | |

| Substance P | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] | |

| Neurokinin A | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] | |

| Neurokinin B | Guinea Pig Ileum Contraction | [Data not explicitly found in searches] |

Note: While the searches confirmed the high affinity and potency of this compound for the NK1 receptor, specific quantitative values for direct comparison were not consistently available in the provided search results. The tables are structured to be populated as this data becomes available through further focused research.

Key Experimental Protocols

The characterization of this compound and related peptides relies on a suite of established in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of this compound and other tachykinins for the NK1 receptor.

Workflow:

Radioligand Binding Assay Workflow

Detailed Steps:

-

Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the NK1 receptor (e.g., [125I]-Substance P).

-

Competition: Increasing concentrations of the unlabeled test peptide (this compound or other tachykinins) are added to compete with the radioligand for binding to the receptor.

-

Equilibration: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath (Guinea Pig Ileum Contraction)

This functional assay measures the ability of a peptide to induce smooth muscle contraction, a characteristic effect of tachykinins.

Objective: To determine the potency (EC50) and efficacy of this compound and related peptides in causing contraction of the guinea pig ileum longitudinal muscle.

Workflow:

Isolated Organ Bath Assay Workflow

Detailed Steps:

-

Tissue Preparation: A segment of the guinea pig ileum is dissected and the longitudinal muscle strip is isolated.

-

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Connection: One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to measure muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specific period.

-

Agonist Addition: Cumulative concentrations of the test peptide are added to the organ bath.

-

Response Measurement: The resulting contraction of the smooth muscle is recorded by the force transducer.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) are determined.

Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of this compound and other tachykinins in activating the NK1 receptor and triggering downstream signaling.

Workflow:

Calcium Mobilization Assay Workflow

Detailed Steps:

-

Cell Culture: Cells stably or transiently expressing the NK1 receptor are cultured in appropriate microplates.

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM), which can enter the cells and becomes fluorescent upon binding to calcium.

-

Baseline Measurement: The baseline fluorescence of the cells is measured before the addition of the agonist.

-

Agonist Stimulation: The test peptide is added to the cells, and the change in fluorescence is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured. A concentration-response curve is generated to determine the EC50 value of the agonist.

Signaling Pathway of the NK1 Receptor

The NK1 receptor primarily couples to the Gq/11 family of G proteins. Activation of the receptor by an agonist like this compound initiates a well-defined signaling cascade, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

References

- 1. scientificliterature.org [scientificliterature.org]

- 2. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Phyllomedusin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the Amazonian monkey frog, Phyllomedusa bicolor.[1] Tachykinins are characterized by a common C-terminal sequence, Phe-X-Gly-Leu-Met-NH₂, and are known to exert a wide range of biological effects, including smooth muscle contraction, vasodilation, and neurotransmission.[2] this compound, in particular, is a potent hypotensive agent and stimulates various smooth muscles.[1][3] Its unique pharmacological profile makes it a molecule of significant interest for drug development and physiological research.

High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful technique for the purification of peptides like this compound from complex biological extracts. This document provides detailed application notes and protocols for the extraction, purification, and characterization of this compound from frog skin secretions.

Signaling Pathway of this compound

This compound, as a tachykinin, exerts its biological effects by interacting with G-protein coupled receptors (GPCRs), primarily the neurokinin 1 (NK1) receptor. Binding of this compound to its receptor initiates a cascade of intracellular events, leading to a physiological response.

Caption: this compound signaling pathway via the NK1 receptor.

Experimental Workflow for this compound Purification

The overall workflow for the purification of this compound from its natural source involves several key steps, from sample collection to final purity analysis.

Caption: Experimental workflow for this compound purification.

Detailed Experimental Protocols

Sample Preparation from Phyllomedusa bicolor Skin Secretion

-

Collection: Skin secretions are obtained from Phyllomedusa bicolor by gentle manual stimulation or mild electrical stimulation. The secretion is washed from the skin with deionized water.

-

Lyophilization: The collected secretion is immediately frozen and lyophilized to dryness to preserve the peptides and facilitate storage and quantification.

-

Reconstitution: For HPLC purification, the lyophilized powder is reconstituted in a suitable solvent. A common starting solvent is 0.1% (v/v) trifluoroacetic acid (TFA) in water. For example, 5-10 mg of lyophilized secretion can be dissolved in 1 mL of this solution.[4][5]

-

Clarification: The reconstituted sample is centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet any insoluble material. The clear supernatant is then carefully collected for further processing.[4]

Solid-Phase Extraction (SPE) for Desalting and Enrichment

SPE is recommended for desalting the sample and for an initial cleanup to remove highly polar and non-polar contaminants, which can improve the resolution and lifespan of the HPLC column.

Materials:

-

C18 SPE cartridge

-

Conditioning solvent: 100% Acetonitrile

-

Equilibration solvent: 0.1% TFA in water

-

Wash solvent: 0.1% TFA in 5% Acetonitrile/water

-

Elution solvent: 0.1% TFA in 60% Acetonitrile/water

Protocol:

-

Conditioning: Pass 3-5 mL of 100% acetonitrile through the C18 cartridge.

-

Equilibration: Pass 3-5 mL of 0.1% TFA in water through the cartridge. Do not let the cartridge run dry.

-

Loading: Load the clarified skin secretion supernatant onto the cartridge.

-

Washing: Wash the cartridge with 3-5 mL of 0.1% TFA in 5% acetonitrile to remove salts and other highly polar impurities.

-

Elution: Elute the bound peptides, including this compound, with 1-2 mL of 0.1% TFA in 60% acetonitrile.

-

Drying: The eluted sample can be lyophilized or dried using a centrifugal evaporator and then reconstituted in the initial HPLC mobile phase for injection.

High-Performance Liquid Chromatography (HPLC) Purification

Reverse-phase HPLC is the primary method for purifying this compound to a high degree of homogeneity.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A binary pump system with a UV detector |

| Column | C18 reverse-phase column (e.g., Jupiter C18, 5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |

| Gradient | 0-60% B over 60 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm (for peptide bonds) and 280 nm |

| Injection Volume | 20-100 µL |

Protocol:

-

Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection: Inject the SPE-purified and reconstituted sample onto the column.

-

Elution: Run the gradient program as specified above. This compound is expected to elute as a distinct peak.

-

Fraction Collection: Collect fractions corresponding to the major peaks detected at 214 nm.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fraction containing this compound and to assess its purity.

Biological Activity Assay: Smooth Muscle Contraction

To confirm the biological activity of the purified this compound, a smooth muscle contraction assay can be performed using an isolated tissue preparation, such as guinea pig ileum.

Protocol:

-

Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Transducer Setup: The tissue is connected to an isometric force transducer to record contractions.

-

Dose-Response Curve: After an equilibration period, increasing concentrations of purified this compound are added to the organ bath in a cumulative manner.

-

Data Recording: The contractile response (increase in tension) is recorded for each concentration.

-

Analysis: A dose-response curve is plotted to determine the potency (EC₅₀) of the purified this compound.

Data Presentation

The following tables summarize representative quantitative data that could be obtained during the purification of this compound.

Table 1: HPLC Purification Summary

| Purification Step | Total Protein (mg) | This compound (mg) | Yield (%) | Purity (%) |

| Crude Secretion | 100 | 5.5 | 100 | 5.5 |

| After SPE | 25 | 5.2 | 94.5 | 20.8 |

| After RP-HPLC | 4.5 | 4.5 | 81.8 | >98 |

Note: These are representative values. Actual yields and purity will vary depending on the initial concentration of this compound in the secretion and the optimization of the purification protocol.Phyllomedusa bicolor skin secretion is known to contain significantly higher quantities of this compound (10-750x) compared to the secretions of other frog species.[3]

Table 2: HPLC Operating Parameters

| Parameter | Setting |

| Column | C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-10 min, 5% B; 10-50 min, 5-55% B; 50-60 min, 55-95% B |

| Flow Rate | 1.0 mL/min |

| Detection | 214 nm |

| Temperature | 25°C |

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the successful purification of this compound from Phyllomedusa bicolor skin secretion using HPLC. The combination of solid-phase extraction for initial cleanup and reverse-phase HPLC for high-resolution separation allows for the isolation of highly pure and biologically active this compound. This purified peptide can then be utilized for further pharmacological characterization and as a lead compound in drug discovery programs.

References

- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]

- 2. Phyllomedusa bicolor skin secretion and the Kambô ritual - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel Bacterial Cell-Penetrating Phylloseptins in Defensive Skin Secretions of the South American Hylid Frogs, Phyllomedusa duellmani and Phyllomedusa coelestis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the Mass Spectrometric Characterization of Phyllomedusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the South American frog, Phyllomedusa bicolor.[1] Its amino acid sequence is pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2, where pGlu represents pyroglutamic acid.[1] As a potent agonist for the neurokinin 1 (NK1) receptor, this compound plays a significant role in various physiological processes, including smooth muscle contraction, vasodilation, and inflammatory responses.[2][3][4] Its biological activity makes it a molecule of interest for drug development and physiological research. Mass spectrometry is an indispensable tool for the detailed characterization of peptides like this compound, enabling precise determination of molecular weight, amino acid sequence confirmation, and identification of any post-translational modifications.[5]

These application notes provide detailed protocols for the characterization of this compound using two primary mass spectrometry techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Part 1: Molecular Weight Determination and Purity Analysis by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique ideal for determining the molecular weight of peptides and assessing sample purity.[6] The "soft" ionization process minimizes fragmentation, typically yielding the singly protonated molecular ion ([M+H]+).[6]

Experimental Protocol: MALDI-TOF MS Analysis of this compound

1. Sample Preparation:

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution of synthetic this compound in ultrapure water.

-

Working Solution: Dilute the stock solution to a final concentration of 10 pmol/µL in 0.1% trifluoroacetic acid (TFA) in water.[6]

2. Matrix Preparation:

-

Matrix Selection: α-cyano-4-hydroxycinnamic acid (HCCA) is a suitable matrix for peptides in the mass range of this compound.[7]

-

Matrix Solution: Prepare a saturated solution of HCCA in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% TFA in water.[6] Vortex vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant for analysis.[6]

3. Target Plate Spotting (Dried-Droplet Method):

-

Mix 1 µL of the this compound working solution with 1 µL of the HCCA matrix solution directly on the MALDI target plate.[6]

-

Allow the mixture to air-dry completely at room temperature, forming a co-crystal of the peptide and matrix.[6]

4. Mass Spectrometry Analysis:

-

Instrument: A MALDI-TOF mass spectrometer equipped with a reflectron for high resolution.

-

Mode: Positive ion reflectron mode.

-

Laser: Nitrogen laser (337 nm).

-

Mass Range: m/z 500-2000.

-

Calibration: Calibrate the instrument using a standard peptide mixture with known molecular weights bracketing the expected mass of this compound.

Data Presentation: Expected MALDI-TOF MS Results for this compound

| Parameter | Expected Value |

| Amino Acid Sequence | pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2 |

| Theoretical Monoisotopic Mass | 1186.6 Da |

| Theoretical Average Mass | 1187.4 Da |

| Expected [M+H]+ Ion (Monoisotopic) | m/z 1187.6 |

| Expected [M+Na]+ Ion (Monoisotopic) | m/z 1209.6 |

| Expected [M+K]+ Ion (Monoisotopic) | m/z 1225.6 |

Experimental Workflow: MALDI-TOF Analysis

Part 2: Peptide Sequencing by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a powerful technique for de novo sequencing of peptides.[8] ESI generates multiply charged ions that are then fragmented in the mass spectrometer to produce a characteristic pattern of product ions, which can be interpreted to deduce the amino acid sequence.[8]

Experimental Protocol: ESI-MS/MS Analysis of this compound

1. Sample Preparation:

-

This compound Solution: Prepare a 1 pmol/µL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation of the peptide.[9]

2. Liquid Chromatography (LC) Separation (Optional but Recommended):

-

LC System: A nano- or micro-flow HPLC system is preferred for increased sensitivity.

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes.

-

Flow Rate: 200-500 nL/min for nano-flow.

3. Mass Spectrometry Analysis:

-

Instrument: An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Ion Trap).

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 1.5-2.5 kV.

-

MS1 Scan Range: m/z 300-1500.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Data-Dependent Acquisition: Select the most intense precursor ions from the MS1 scan for fragmentation in the MS2 scan.

Data Presentation: Predicted MS/MS Fragmentation of this compound

The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, generating b- and y-type fragment ions. The mass difference between adjacent ions in a series corresponds to the mass of an amino acid residue. Below is a table of predicted monoisotopic m/z values for the singly charged b- and y-ions of this compound.

| Residue | # | b-ions (m/z) | y-ions (m/z) | # |

| pGlu | 1 | 112.0393 | 1187.6000 | 10 |

| Asn | 2 | 226.0822 | 1075.5607 | 9 |

| Pro | 3 | 323.1350 | 961.5178 | 8 |

| Asn | 4 | 437.1779 | 864.4650 | 7 |

| Arg | 5 | 593.2790 | 750.4221 | 6 |

| Phe | 6 | 740.3474 | 594.3210 | 5 |

| Ile | 7 | 853.4315 | 447.2526 | 4 |

| Gly | 8 | 910.4529 | 334.1685 | 3 |

| Leu | 9 | 1023.5370 | 277.1471 | 2 |

| Met-NH2 | 10 | 1154.5804 | 164.0630 | 1 |

Experimental Workflow: ESI-MS/MS Analysis

References

- 1. scientificliterature.org [scientificliterature.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 8. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Notes and Protocols for Smooth Muscle Contraction Assays Using Phyllomedusin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the frog Phyllomedusa bicolor.[1][2] Like other tachykinins, it exerts its biological effects through interaction with neurokinin (NK) receptors. This compound is a potent agonist for the neurokinin 1 (NK1) receptor, and its binding initiates a signaling cascade that leads to the contraction of smooth muscle tissues.[3][4] This property makes this compound a valuable tool for studying smooth muscle physiology, pathophysiology, and for the screening of potential therapeutic agents that modulate smooth muscle contractility.

These application notes provide a detailed protocol for performing a smooth muscle contraction assay using this compound in an isolated organ bath setup, a standard and robust method for such studies.[5][6][7]

Mechanism of Action and Signaling Pathway

This compound elicits smooth muscle contraction by activating the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the NK1 receptor primarily activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade as depicted in the diagram below.

This compound-Induced Smooth Muscle Contraction Signaling Pathway

Caption: Signaling pathway of this compound-induced smooth muscle contraction.

Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK phosphorylates the regulatory light chain of myosin, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.

Data Presentation

The following table presents illustrative quantitative data for the contractile response of an isolated smooth muscle preparation (e.g., guinea pig ileum) to this compound. This data is representative of a typical tachykinin-induced contraction and should be used for comparative purposes. Researchers should generate their own dose-response curves to determine the precise EC50 and Emax values for their specific experimental conditions.

| Parameter | Value | Description |

| EC50 | 1.5 x 10⁻⁸ M | The concentration of this compound that produces 50% of the maximal contractile response. |

| Emax | 95% | The maximum contractile response elicited by this compound, expressed as a percentage of the response to a standard depolarizing agent (e.g., 80 mM KCl). |

| Hill Slope | 1.2 | The steepness of the dose-response curve, indicating the cooperativity of binding. |

Experimental Protocols

Materials and Reagents

-

This compound: Lyophilized powder, to be reconstituted in distilled water or a suitable buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or below.

-

Isolated Tissue: Guinea pig ileum is a commonly used and responsive tissue for tachykinin assays. Other smooth muscle preparations such as trachea, bladder, or vascular rings can also be used.

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution is recommended. The composition per liter is:

-

NaCl: 6.9 g

-

KCl: 0.35 g

-

CaCl₂·2H₂O: 0.37 g

-

MgSO₄·7H₂O: 0.29 g

-

KH₂PO₄: 0.16 g

-

NaHCO₃: 2.1 g

-

Glucose: 2.0 g

-

-

Carbogen Gas: 95% O₂ / 5% CO₂ mixture.

-

Potassium Chloride (KCl): For inducing a maximal reference contraction (e.g., 80 mM).

-

Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

-

Standard laboratory equipment: Dissection tools, sutures, pipettes, etc.

Experimental Workflow

The following diagram outlines the major steps in the isolated organ bath assay for measuring this compound-induced smooth muscle contraction.

Caption: Experimental workflow for the isolated organ bath assay.

Detailed Methodology

-

Tissue Preparation:

-

Humanely euthanize the animal according to approved institutional guidelines.

-

Immediately excise the desired smooth muscle tissue (e.g., a segment of the terminal ileum from a guinea pig).

-

Place the tissue in cold, carbogen-aerated PSS.

-

Carefully remove any adhering connective tissue or fat.

-

Cut the tissue into segments of appropriate size (e.g., 1-2 cm for guinea pig ileum).

-

-

Mounting the Tissue:

-

Tie a silk suture to each end of the tissue segment.

-

Mount the tissue in the organ bath chamber containing PSS maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach the bottom suture to a fixed hook in the chamber and the top suture to the force-displacement transducer.

-

-

Equilibration and Viability Testing:

-

Apply an optimal basal tension to the tissue (e.g., 1 gram for guinea pig ileum) and allow it to equilibrate for at least 60 minutes. During this time, replace the PSS in the bath every 15-20 minutes.

-

After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust and sustained contraction indicates a healthy and responsive tissue.

-

Wash the tissue with fresh PSS and allow it to return to the baseline tension.

-

-

Generating a Cumulative Dose-Response Curve:

-

Once the baseline is stable, add the lowest concentration of this compound to the organ bath.

-

Allow the contraction to reach a stable plateau before adding the next, higher concentration of this compound in a cumulative manner.

-

Continue this process until the maximal contractile response is achieved and further increases in concentration do not elicit a greater response.

-

-

Data Acquisition and Analysis:

-

Record the isometric tension throughout the experiment using the data acquisition system.

-

The contractile response to each concentration of this compound is typically expressed as a percentage of the maximal contraction induced by KCl.

-

Plot the contractile response against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.

-

From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

-

Troubleshooting

-

No response to this compound:

-

Check tissue viability: Re-administer high KCl. If there is no response, the tissue may be damaged.

-

Confirm drug concentration: Ensure the stock solution and dilutions were prepared correctly.

-

Receptor desensitization: If the tissue was previously exposed to tachykinins, allow for a longer washout period.

-

-

High baseline variability:

-

Inadequate equilibration: Ensure the tissue is equilibrated for a sufficient period under stable tension.

-

Temperature or pH fluctuations: Check the temperature control of the water bath and the continuous aeration with carbogen.

-

-

Inconsistent responses between tissues:

-

Tissue variability: Biological variability is expected. Use tissues from the same region of the organ and from animals of the same strain, sex, and age.

-

Inconsistent tensioning: Apply the same initial tension to all tissue preparations.

-

Conclusion

The isolated organ bath assay is a reliable and informative method for characterizing the contractile effects of this compound on smooth muscle. By following this detailed protocol, researchers can obtain high-quality, reproducible data to investigate the pharmacology of the NK1 receptor and to screen for novel compounds that modulate smooth muscle function. Careful attention to tissue handling, experimental conditions, and data analysis will ensure the generation of meaningful and impactful results.

References

- 1. Frontiers | The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects [frontiersin.org]

- 2. The Amazonian kambô frog Phyllomedusa bicolor (Amphibia: Phyllomedusidae): Current knowledge on biology, phylogeography, toxinology, ethnopharmacology and medical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 5. Frontiers | A Novel Amphibian Antimicrobial Peptide, Phylloseptin-PV1, Exhibits Effective Anti-staphylococcal Activity Without Inducing Either Hepatic or Renal Toxicity in Mice [frontiersin.org]

- 6. The guinea pig ileum lacks the direct, high-potency, M2-muscarinic, contractile mechanism characteristic of the mouse ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Fluorescent Labeling of Phyllomedusin for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the frog Phyllomedusa bicolor. It is a potent agonist for the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including pain transmission, inflammation, and smooth muscle contraction. The fluorescent labeling of this compound provides a powerful tool for researchers to visualize and quantify its interaction with the NK1 receptor in real-time, enabling detailed studies of receptor localization, trafficking, and signaling in living cells. These application notes provide detailed protocols for the fluorescent labeling of this compound, its characterization, and its application in cellular imaging.

Principle

The primary amine groups on the this compound peptide, such as the N-terminus or the side chain of a lysine residue, can be covalently conjugated with an amine-reactive fluorescent dye. The resulting fluorescently labeled this compound can then be used as a probe to bind to the NK1 receptor on the cell surface. Upon binding, the fluorescent signal can be visualized using fluorescence microscopy, allowing for the investigation of receptor distribution, internalization, and downstream signaling events like intracellular calcium mobilization.

Quantitative Data Summary

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Receptor Binding (IC50, nM) | Biological Activity (EC50 for Ca2+ mobilization, nM) |

| Unlabeled Substance P | N/A | N/A | 1.2 | 1.5 |

| BODIPY FL | 503 | 512 | 2.5 | 2.1 |

| Oregon Green 488 | 496 | 524 | 3.1 | 2.8 |

| Fluorescein | 494 | 518 | 4.5 | Variable |

| Tetramethylrhodamine | 555 | 580 | 8.2 | 15.7 |

| Alexa Fluor 488 | 495 | 519 | >1000 | Inactive |

Note: This data is illustrative and based on Substance P. Actual values for fluorescently labeled this compound may vary. It is recommended to characterize each new conjugate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NK1 receptor and the general experimental workflow for cellular imaging with fluorescently labeled this compound.

Caption: NK1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Cellular Imaging.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the labeling of this compound with an amine-reactive fluorescent dye, such as a succinimidyl ester.

Materials:

-

This compound peptide

-

Amine-reactive fluorescent dye (e.g., FITC, Rhodamine B, or a brighter, more photostable dye like an Alexa Fluor or DyLight dye)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Quenching solution: 1.5 M hydroxylamine, pH 8.5

-

Purification column (e.g., reverse-phase HPLC column)

-

Lyophilizer

Procedure:

-

Peptide Preparation: Dissolve this compound in the labeling buffer to a final concentration of 1-5 mg/mL.

-

Dye Preparation: Immediately before use, dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 5-10 fold molar excess of the reactive dye to the peptide solution. Mix well and incubate for 1-2 hours at room temperature in the dark, with gentle stirring.

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any remaining reactive dye. Incubate for 1 hour at room temperature.

-

Purification: Purify the fluorescently labeled this compound from unlabeled peptide and free dye using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile at the absorbance wavelength of the peptide (around 220 nm) and the excitation wavelength of the fluorophore.

-

Characterization:

-

Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the labeled peptide.

-

Spectroscopy: Determine the absorption and emission spectra of the labeled peptide to confirm the presence of the fluorophore and its spectral properties.

-

-

Lyophilization: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Protocol 2: Cellular Imaging of Fluorescently Labeled this compound

This protocol details the use of fluorescently labeled this compound for imaging the NK1 receptor on live cells.

Materials:

-

Cells expressing the NK1 receptor (e.g., CHO-K1 cells stably transfected with the NK1 receptor, or neuronal cell lines like SH-SY5Y that endogenously express the receptor).[3][4]

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) with calcium and magnesium).

-

Fluorescently labeled this compound stock solution (dissolved in sterile water or an appropriate buffer).

-

Glass-bottom imaging dishes or coverslips.

-

Fluorescence microscope equipped with appropriate filters for the chosen fluorophore.

Procedure:

-

Cell Seeding: Seed the NK1 receptor-expressing cells onto glass-bottom imaging dishes or coverslips and allow them to adhere and grow to a suitable confluency (typically 50-70%).

-

Cell Preparation: On the day of the experiment, wash the cells twice with pre-warmed imaging buffer to remove the culture medium.

-

Labeling:

-

Dilute the fluorescently labeled this compound in imaging buffer to the desired final concentration (typically in the range of 10-100 nM).

-

Add the labeling solution to the cells and incubate at 37°C for 15-60 minutes. The optimal time and concentration should be determined empirically.

-

-

Washing: Gently wash the cells three times with imaging buffer to remove unbound fluorescent peptide.

-

Imaging:

-

Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent signal. Quantify changes in membrane versus intracellular fluorescence to assess receptor internalization.

Protocol 3: Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to stimulation with fluorescently labeled this compound.[5][6]

Materials:

-

NK1 receptor-expressing cells.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[7]

-

Pluronic F-127 (for solubilizing the AM ester dye).

-

Imaging buffer.

-

Fluorescently labeled this compound.

-

Fluorescence plate reader or fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength intensity measurements (for Fluo-4).

Procedure:

-

Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

-

Dye Loading:

-

Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (typically 0.02%) in imaging buffer.

-

Wash the cells once with imaging buffer and then incubate them with the loading solution for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with imaging buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the stimulus. For Fura-2, this involves alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.

-

Stimulation: Add the fluorescently labeled this compound at various concentrations to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence signal over time to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

-

For Fluo-4, measure the change in fluorescence intensity relative to the baseline.

-

Plot the peak response as a function of the concentration of the labeled peptide to determine the EC50 value.

-

Troubleshooting

-

Low labeling efficiency: Ensure the peptide and dye are of high quality and the labeling buffer has the correct pH. Optimize the molar ratio of dye to peptide.

-

High background fluorescence in imaging: Ensure thorough washing after incubation with the fluorescent peptide. Use a blocking agent like BSA in the imaging buffer.

-

No cellular response in the calcium assay: Confirm that the cells are healthy and express functional NK1 receptors. Verify the biological activity of the labeled peptide. Ensure the calcium indicator dye is properly loaded.

-

Photobleaching during imaging: Minimize the exposure time and intensity of the excitation light. Use more photostable fluorophores.

By following these detailed protocols, researchers can successfully label this compound with fluorescent dyes and utilize these powerful probes to gain valuable insights into the cellular and molecular mechanisms of tachykinin receptor biology.

References

- 1. Analysis of fluorescently labeled substance P analogs: binding, imaging and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.data.gov [catalog.data.gov]

- 3. Fluorescent tachykinin receptor 1 Internalization Assay Cell Line – Cells Online [cells-online.com]

- 4. Fluorescent tachykinin receptor 1 Internalization Assay Cell Line | Connora Technologies [connoratech.com]

- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Calcium imaging [protocols.io]

- 7. assets.fishersci.com [assets.fishersci.com]

Development of a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of Phyllomedusin

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phyllomedusin is a decapeptide belonging to the tachykinin family of neuropeptides, originally isolated from the skin of the South American frog, Phyllomedusa bicolor.[1] It exhibits a range of biological activities, including smooth muscle contraction, hypotension, and effects on the central nervous system. These effects are primarily mediated through the neurokinin 1 (NK1) receptor. The growing interest in this compound and related tachykinins for therapeutic and research applications necessitates a sensitive and specific method for its quantification in various biological matrices. This document provides a detailed protocol for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for this compound.

Principle of the Competitive ELISA

The competitive ELISA is a highly sensitive method for quantifying small molecules like peptides. In this assay, this compound in a sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-Phyllomedusin antibody-coated microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The concentration of this compound in unknown samples is determined by comparing their absorbance values to a standard curve generated with known concentrations of this compound.

Materials and Reagents

-

This compound synthetic peptide (pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH2)

-

Carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH)

-

Conjugation reagents (e.g., m-Maleimidobenzoyl-N-hydroxysuccinimide ester - MBS)

-

Anti-Phyllomedusin polyclonal or monoclonal antibody

-

This compound-Horseradish Peroxidase (HRP) conjugate

-

96-well microplates (high protein binding)

-

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)

-

Sample/Standard Diluent (e.g., PBS with 0.1% BSA)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2 N H2SO4)

-

Microplate reader

Experimental Protocols

Preparation of this compound Immunogen

To elicit a robust immune response against the small this compound peptide, it must be conjugated to a larger carrier protein.

-

Peptide Modification : Synthesize this compound with an additional N-terminal cysteine residue to facilitate conjugation.

-

Carrier Protein Activation : Activate the carrier protein (e.g., KLH) with a cross-linking agent like MBS.

-

Conjugation : Mix the modified this compound peptide with the activated KLH. The maleimide group of MBS will react with the sulfhydryl group of the cysteine residue on the peptide, forming a stable thioether bond.

-

Purification : Remove unconjugated peptide and excess reagents by dialysis or gel filtration chromatography.

-

Verification : Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry.

Production of Anti-Phyllomedusin Antibodies

-

Immunization : Immunize animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the this compound-KLH conjugate. A typical immunization schedule involves an initial injection with complete Freund's adjuvant, followed by several booster injections with incomplete Freund's adjuvant at regular intervals.

-

Titer Determination : Monitor the antibody titer in the serum using an indirect ELISA with this compound coated on the microplate.

-

Antibody Purification : Purify the polyclonal antibodies from the serum using affinity chromatography with this compound immobilized on the column. For monoclonal antibodies, produce and select hybridoma clones secreting antibodies with high affinity and specificity for this compound.

Preparation of this compound-HRP Conjugate

-

This compound Modification : Introduce a reactive group (e.g., an amine or carboxyl group) to this compound if not already present.

-

HRP Activation : Activate Horseradish Peroxidase (HRP) with a suitable cross-linker.

-

Conjugation : Mix the modified this compound with activated HRP to form the enzyme conjugate.

-

Purification : Purify the this compound-HRP conjugate using gel filtration chromatography.

Competitive ELISA Protocol

-

Antibody Coating : Coat the wells of a 96-well microplate with 100 µL of purified anti-Phyllomedusin antibody diluted in Coating Buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.

-

Washing : Wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking : Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing : Wash the plate three times with Wash Buffer.

-

Competitive Reaction :

-

Add 50 µL of either the this compound standard solutions (in a serial dilution) or the unknown samples to the appropriate wells.

-

Immediately add 50 µL of the diluted this compound-HRP conjugate to each well.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Washing : Wash the plate five times with Wash Buffer.

-

Substrate Development : Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction : Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement : Read the absorbance at 450 nm using a microplate reader.

Data Presentation

The following table summarizes hypothetical performance data for the this compound competitive ELISA. This data is for illustrative purposes and actual results may vary.

| Parameter | Result |

| Assay Range | 0.1 - 100 ng/mL |

| Sensitivity (LOD) | 0.05 ng/mL |

| Intra-assay Precision | < 10% CV |

| Inter-assay Precision | < 15% CV |

| Spike and Recovery | 85-115% |

| Cross-reactivity | |

| Substance P | < 1% |

| Neurokinin A | < 0.1% |

| Kassinin | < 5% |

Visualization

This compound Signaling Pathway

This compound, as a tachykinin, exerts its effects by binding to the NK1 receptor, a G-protein coupled receptor (GPCR). This binding initiates a cascade of intracellular signaling events.[2][3]

Caption: this compound signaling through the NK1 receptor.

Competitive ELISA Workflow

The following diagram illustrates the key steps involved in the competitive ELISA for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Enzymatic Degradation of Phyllomedusin in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Phyllomedusin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern in cell culture?

This compound is a decapeptide (pGlu-Asn-Pro-Asn-Arg-Phe-Ile-Gly-Leu-Met-NH₂) originally isolated from the skin of the frog Phyllomedusa bicolor. It is a member of the tachykinin peptide family and acts as a potent agonist for the neurokinin-1 (NK1) receptor. Its degradation in cell culture is a significant concern because it leads to a loss of bioactive peptide, resulting in inaccurate and unreliable experimental outcomes. The concentration of active this compound can decrease over time, affecting dose-response studies and the interpretation of its physiological effects.

Q2: What are the primary mechanisms of this compound degradation in a cell culture environment?

This compound degradation in cell culture is primarily due to enzymatic activity from proteases and peptidases. These enzymes can be secreted by the cells themselves or be present in the serum supplement (e.g., fetal bovine serum) used in the culture medium. Degradation can occur through cleavage of internal peptide bonds (by endopeptidases) or removal of amino acids from the N- or C-terminus (by exopeptidases).

Q3: My this compound appears to be losing activity over time in my experiments. How can I confirm this is due to degradation?

To confirm degradation, you can quantify the concentration of intact this compound in your cell culture medium over time. A common and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the intact peptide from its degradation products and provide accurate quantification[1]. Other methods for peptide quantification include specialized colorimetric or fluorescent assays[2].

Q4: Are there any inherent structural features of this compound that provide some stability?

Yes, this compound has two key structural modifications that offer some protection against enzymatic degradation. The N-terminus is blocked by a pyroglutamic acid (pGlu) residue, which can protect against aminopeptidases[3][4]. The C-terminus is amidated, which can protect against carboxypeptidases and may enhance its biological activity and half-life[5][6][7]. However, these features do not provide complete protection against all proteases.

Q5: What are the most effective strategies to prevent the degradation of this compound in my cell culture experiments?

The most effective strategies involve a multi-pronged approach:

-

Use of Protease Inhibitor Cocktails: These are mixtures of different inhibitors that target a broad range of proteases.

-

Serum-Free or Reduced-Serum Media: This reduces the concentration of exogenous proteases.

-

Peptide Modifications: While this compound already has some protective modifications, further modifications like substituting L-amino acids with D-amino acids can be considered for custom synthesis to increase stability[8].

-

Control of Experimental Conditions: Maintaining optimal pH and temperature can help minimize non-enzymatic degradation[9][10].

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Inconsistent dose-response curves for this compound. | Rapid degradation of the peptide, leading to a lower effective concentration over the course of the experiment. | Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. Consider reducing the serum concentration if possible. Perform a time-course experiment to determine the rate of degradation under your specific conditions. |

| Complete loss of this compound activity. | High levels of protease activity in the cell culture. This can be cell line-dependent. | Increase the concentration of the protease inhibitor cocktail (e.g., from 1X to 2X)[11]. Ensure the cocktail is added fresh with each medium change. If using serum, consider heat-inactivating it to denature some proteases. |

| Variability between experimental replicates. | Inconsistent addition of protease inhibitors or degradation of inhibitors in stored media. | Prepare fresh media with protease inhibitors for each experiment. Do not store media with added inhibitors for extended periods, as their effectiveness can diminish. |

| Unexpected cellular effects observed. | Degradation products of this compound may have off-target effects. | Use LC-MS to analyze the culture supernatant for the presence of degradation products. If significant degradation is confirmed, implement stricter preventative measures. |

| Precipitation of the peptide in the medium. | Poor solubility of the peptide at the working concentration or pH. | Ensure the peptide is fully dissolved in a suitable solvent before adding it to the culture medium. Verify the pH of the final medium. |

Experimental Protocols

Protocol 1: Use of a Broad-Spectrum Protease Inhibitor Cocktail

This protocol describes the use of a commercially available 100X broad-spectrum protease inhibitor cocktail to prevent this compound degradation in cell culture.

Materials:

-

Lyophilized this compound

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Serum (e.g., Fetal Bovine Serum), if required

-

100X Protease Inhibitor Cocktail (e.g., from Cell Signaling Technology, Thermo Fisher Scientific, or Sigma-Aldrich)[11][12]

-

Sterile microcentrifuge tubes and pipettes

Procedure:

-

Reconstitute this compound: Prepare a stock solution of this compound in a sterile, appropriate solvent (e.g., sterile water or DMSO) at a concentration significantly higher than the final working concentration. Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles[8][9].

-

Prepare Culture Medium: Prepare the required volume of complete cell culture medium, including serum and other supplements.

-

Add Protease Inhibitor Cocktail: Immediately before use, add the 100X protease inhibitor cocktail to the complete culture medium at a 1:100 dilution to achieve a final 1X concentration[13]. For example, add 100 µL of 100X cocktail to 10 mL of medium.

-

Vortex Gently: Gently vortex or invert the medium to ensure the inhibitor cocktail is thoroughly mixed.

-

Add this compound: Add the appropriate volume of the this compound stock solution to the medium containing the protease inhibitors to reach the desired final concentration.

-

Treat Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound and protease inhibitors.

-

Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). For long-term experiments, replace the medium with freshly prepared medium containing inhibitors and this compound at regular intervals (e.g., every 24-48 hours).

Protocol 2: Quantification of this compound in Cell Culture Medium by LC-MS

This protocol provides a general workflow for quantifying the concentration of intact this compound in cell culture supernatant.

Materials:

-

Cell culture supernatant samples collected at different time points

-

Internal standard (a stable, non-endogenous peptide with similar properties to this compound)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS system

Procedure:

-

Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the cell culture medium.

-

Stop Degradation: Immediately add an acid like TFA to the collected sample to a final concentration of 0.1% to inactivate proteases[14].

-

Protein Precipitation: To remove larger proteins that can interfere with the analysis, add cold acetonitrile to the sample (e.g., a 3:1 ratio of ACN to sample). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate the ACN using a vacuum concentrator. Reconstitute the sample in an appropriate mobile phase for LC-MS analysis.

-

LC-MS Analysis: Inject the prepared sample into the LC-MS system. Develop a separation method that resolves this compound from its potential degradation products and other media components. Use multiple reaction monitoring (MRM) for sensitive and specific quantification of the intact peptide.

-

Data Analysis: Quantify the peak area of this compound relative to the internal standard to determine its concentration at each time point. Plot the concentration of intact this compound versus time to determine its stability and half-life in the cell culture.

Quantitative Data Summary

| Condition | Peptide Modification | Expected Half-life | Reference |

| Cell Culture Medium + 10% FBS | None (unmodified peptide) | Minutes to a few hours | [15][16] |

| Cell Culture Medium + 10% FBS | N-terminal pyroglutamate and C-terminal amidation (like this compound) | Several hours | [3][5][7] |

| Cell Culture Medium + 10% FBS + Protease Inhibitors | N-terminal pyroglutamate and C-terminal amidation | Significantly extended (hours to days) | |

| Serum-Free Medium | N-terminal pyroglutamate and C-terminal amidation | Extended compared to serum-containing medium | General Knowledge |

Visualizations

Caption: Troubleshooting workflow for addressing this compound degradation.

Caption: this compound signaling through the NK1 receptor.[17][18][19][20][21]

References

- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide Quantitation Assays for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]

- 4. allpeptide.com [allpeptide.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. genscript.com [genscript.com]

- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. bosterbio.com [bosterbio.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PubMed [pubmed.ncbi.nlm.nih.gov]

Reducing non-specific binding of Phyllomedusin in receptor assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) of Phyllomedusin in receptor assays.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding (NSB) can obscure specific binding signals, leading to inaccurate data and a reduced signal-to-noise ratio.[1] This guide provides a systematic approach to identifying and mitigating the common causes of high NSB in this compound receptor assays.

Question: I am observing high non-specific binding in my this compound receptor assay. What are the potential causes and how can I troubleshoot this issue?

Answer:

High non-specific binding of this compound, a tachykinin peptide, to components other than its target receptor (Neurokinin 1 or NK1 receptor) is a common challenge.[2] This binding is often driven by hydrophobic and ionic interactions between the peptide and surfaces like microplates, filters, and even cell membranes.[3] The following steps provide a logical workflow to diagnose and reduce NSB in your assay.

Logical Troubleshooting Workflow

Caption: A stepwise approach to troubleshooting high non-specific binding.

FAQs and Detailed Methodologies

FAQ 1: How does the assay buffer composition affect non-specific binding of this compound?

Answer:

The composition of your assay buffer plays a critical role in controlling NSB. Key parameters to optimize include pH and ionic strength.

-

pH: The charge of both this compound and the binding surfaces can be influenced by the buffer's pH. It is advisable to maintain a pH that minimizes electrostatic interactions. For tachykinin receptor binding assays, a common starting point is a neutral pH, for example, using a HEPES buffer at pH 7.4.[4]

-

Ionic Strength: Increasing the ionic strength of the buffer by adding salts like sodium chloride (NaCl) can help to shield charged interactions that contribute to NSB.[5] However, excessively high salt concentrations can also disrupt specific binding, so it is crucial to determine the optimal concentration empirically.

Table 1: Effect of Buffer Additives on Non-Specific Binding

| Additive | Concentration Range | Expected Effect on NSB | Reference |

| NaCl | 50 - 150 mM | Reduces electrostatic interactions, decreasing NSB. | [5] |

| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces. | [4] |

| Non-fat Dry Milk (Casein) | 1% - 5% (w/v) | Blocks hydrophobic and ionic interactions. | [6][7] |

| Tween-20 | 0.05% - 0.1% (v/v) | Reduces hydrophobic interactions. | [7] |